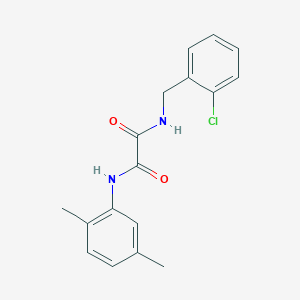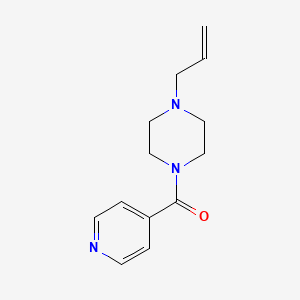![molecular formula C21H28N2O3 B5413302 1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5413302.png)
1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane, also known as DMPIA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DMPIA is a member of the azepane class of compounds, which have been found to have a range of biological activities.
作用機序
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and depression. This compound has been found to increase the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has been found to have anticonvulsant properties, as mentioned earlier. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
実験室実験の利点と制限
One advantage of 1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to have a range of potential applications in various fields of scientific research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane. One potential direction is to further investigate its mechanism of action, particularly in relation to its anxiolytic and antidepressant effects. Additionally, this compound could be further explored for its potential applications in the treatment of epilepsy and other neurological disorders. Further research could also be done on the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory conditions.
合成法
The synthesis of 1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane involves the reaction of 3-(4-methoxyphenyl)-5-isoxazolone with 1-(2,2-dimethylpropanoyl)piperazine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is then purified through various methods, such as column chromatography, to obtain pure this compound.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane has been found to have potential applications in various fields of scientific research. One such application is in the field of neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]azepan-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)20(24)23-13-7-5-6-8-18(23)19-14-17(22-26-19)15-9-11-16(25-4)12-10-15/h9-12,14,18H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRLHRWPOIHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCCCC1C2=CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![ethyl {[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetate](/img/structure/B5413220.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![1-(3,4-dichlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5413249.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5413268.png)
![8-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5413271.png)
![1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B5413278.png)
![1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5413279.png)
![(3aR*,7aS*)-5-methyl-2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5413280.png)
![(1S*,3R*)-3-amino-N-[2-(benzyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B5413289.png)
